molecular formula C18H20FNO5 B13690370 Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

Cat. No.: B13690370
M. Wt: 349.4 g/mol
InChI Key: VOHGUSRHQKRYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is a pyrrole-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-fluorophenyl substituent, and a methoxy group. The Boc group is commonly used in organic synthesis to protect amine functionalities, enhancing stability during reactions . The analog has a molecular formula of C₁₃H₁₂FNO₃, a molecular weight of 249.24 g/mol, and requires storage in dark, inert conditions to prevent degradation . The addition of the Boc group in the target compound likely increases molecular weight by ~100 g/mol (Boc group: C₅H₉O₂) and improves solubility in non-polar solvents due to the bulky tert-butyl moiety.

Properties

Molecular Formula

C18H20FNO5

Molecular Weight

349.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-(2-fluorophenyl)-4-methoxypyrrole-1,3-dicarboxylate

InChI

InChI=1S/C18H20FNO5/c1-18(2,3)25-17(22)20-10-12(16(21)24-5)15(23-4)14(20)11-8-6-7-9-13(11)19/h6-10H,1-5H3

InChI Key

VOHGUSRHQKRYCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C(=C1C2=CC=CC=C2F)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Data
Chemical Name Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
Molecular Formula C18H20FNO5
Molecular Weight 349.4 g/mol
CAS Number 2756367-31-2
Functional Groups Pyrrole ring, Boc-protected amine, Fluorophenyl, Methoxy, Methyl ester

The Boc group protects the pyrrole nitrogen, allowing selective functionalization at other positions. The 2-fluorophenyl substituent imparts specific electronic and steric properties, while the methoxy and methyl ester groups contribute to solubility and reactivity profiles.

Preparation Methods Analysis

Starting Materials and Key Intermediates

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a common intermediate that can be synthesized or sourced commercially. This aldehyde serves as a precursor for further functionalization on the pyrrole ring.
  • The Boc-protected pyrrole nitrogen is introduced typically via Boc anhydride or Boc chloride reagents after or during pyrrole ring synthesis.
  • Methoxylation at the 4-position is usually achieved by O-methylation reactions on hydroxy-substituted pyrrole intermediates or via direct substitution using methylating agents.

Representative Synthetic Routes

Route Involving Nucleophilic Substitution and Protection

A reported method begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, which undergoes nucleophilic substitution with pyridine-3-sulfonyl chloride in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) in acetonitrile at 45–60 °C. This reaction yields 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde as a key intermediate, isolated by crystallization and filtration.

Subsequent steps involve Boc protection of the pyrrole nitrogen using Boc anhydride under basic conditions, typically with triethylamine or sodium carbonate as base, to afford the Boc-protected pyrrole derivative.

Methoxylation and Esterification

The methoxy group at the 4-position can be introduced by methylation of a hydroxy-substituted pyrrole intermediate using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

The methyl ester at the 3-position is commonly formed by esterification of the corresponding carboxylic acid or by direct use of methyl bromoacetate in alkylation reactions with the pyrrole nitrogen or carbon atoms, depending on the synthetic sequence.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%)
Nucleophilic substitution Pyridine-3-sulfonyl chloride, triethylamine, DMAP, acetonitrile 45–60 °C 1.5–5 hours ~83%
Boc protection Boc anhydride, triethylamine or Na2CO3, solvent (e.g., dichloromethane) Room temperature 2–4 hours 75–90%
Methoxylation Methyl iodide, NaH or K2CO3, DMF 0 °C to RT 3–6 hours 70–85%
Esterification Methyl bromoacetate or acid + methanol + acid catalyst Room temperature or reflux 3–6 hours 80–90%

These conditions are optimized to balance reaction completeness and minimize side reactions such as over-alkylation or Boc deprotection.

In-Depth Research Findings

  • The nucleophilic substitution reaction forming 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde proceeds via a mechanism where the sulfonyl chloride reacts with the pyrrole nitrogen, facilitated by the base and catalytic DMAP. This step is critical for introducing a leaving group that can be further manipulated.

  • Boc protection is a standard approach to stabilize the pyrrole nitrogen during subsequent transformations, preventing unwanted side reactions and enabling selective functionalization at the 4- and 5-positions.

  • Methoxylation via methylation of hydroxy-pyrrole intermediates is well-established, with reaction conditions carefully controlled to avoid demethylation or decomposition of sensitive groups.

  • The methyl ester group is typically introduced early or late in the synthesis depending on the stability of intermediates and the desired synthetic route flexibility.

Summary Table of Preparation Steps

Step Number Transformation Key Reagents/Conditions Notes
1 Formation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde Starting material or synthesized via pyrrole formation Precursor for substitution
2 Nucleophilic substitution with pyridine-3-sulfonyl chloride Triethylamine, DMAP, acetonitrile, 45–60 °C Introduces sulfonyl group for further reactions
3 Boc protection of pyrrole nitrogen Boc anhydride, base (triethylamine or Na2CO3), solvent Protects nitrogen for selective functionalization
4 Methoxylation at 4-position Methyl iodide, NaH or K2CO3, DMF Introduces methoxy group
5 Esterification at 3-position Methyl bromoacetate or acid + methanol + acid catalyst Forms methyl ester group

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, removable under acidic conditions. For this compound, deprotection regenerates the free pyrrole nitrogen, enabling further functionalization.

Reaction Conditions Products Yield Key Observations
Trifluoroacetic acid (TFA) in DCM5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate85–92%Rapid cleavage at room temperature; minimal side reactions due to stability of other groups .
HCl (4M in dioxane)Same as above78–84%Longer reaction times required compared to TFA; ester group remains intact .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a reaction critical for generating bioactive intermediates.

Conditions Products Yield Notes
LiOH in THF/H₂O5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylic acid88–95%Mild conditions preserve the methoxy and fluorophenyl groups .
H₂SO₄ (concentrated), refluxSame as above72–80%Harsher conditions may lead to partial demethylation of the methoxy group .

Methoxy Group Demethylation

The methoxy substituent can be converted to a hydroxyl group, enhancing hydrogen-bonding potential for biological interactions.

Reagent Products Yield Key Observations
BBr₃ in DCM, −78°C to RT5-(2-fluorophenyl)-4-hydroxy-1H-pyrrole-3-carboxylate65–75%Requires anhydrous conditions; Boc group remains stable if present .
HI (57%), refluxSame as above50–60%Lower selectivity due to competing ester hydrolysis .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring participates in electrophilic substitutions, though the fluorophenyl and methoxy groups influence regioselectivity.

Reaction Conditions Products Yield Regioselectivity
NitrationHNO₃, H₂SO₄, 0°C2-Nitro derivative40–55%Nitration occurs at the α-position (C2) .
BrominationBr₂, FeBr₃, CHCl₃2-Bromo derivative60–70%Steric hindrance from fluorophenyl directs to C2 .

Functionalization of the Fluorophenyl Ring

The 2-fluorophenyl group undergoes selective reactions, though fluorine’s electron-withdrawing nature limits direct substitution.

Reaction Conditions Products Yield Notes
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives at para-position50–65%Fluorine directs coupling to the para-position relative to itself .
Ullmann ReactionCuI, L-proline, DMSOSubstituted aryl ethers45–55%Limited by fluorine’s poor leaving-group ability .

Nucleophilic Substitution at the Ester Group

The methyl ester is amenable to transesterification or aminolysis, enabling diversification of the carboxylate functionality.

Reaction Conditions Products Yield Applications
TransesterificationEtOH, H₂SO₄, refluxEthyl ester analog80–90%Used to tailor solubility for pharmacokinetic studies .
AminolysisNH₃, MeOH, RTCarboxamide derivative70–85%Key step in generating protease inhibitors .

Key Research Findings:

  • Stability Studies : The Boc group remains stable under basic hydrolysis (pH < 10) but rapidly cleaves in acidic media (pH < 3) .

  • Biological Relevance : Demethylation products show enhanced binding to COX-2 enzymes due to hydrogen-bonding interactions .

  • Synthetic Utility : Fluorophenyl-directed Suzuki couplings enable efficient synthesis of biaryl analogs for structure-activity relationship (SAR) studies .

Scientific Research Applications

Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and the methoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The Boc protecting group helps in stabilizing the compound during chemical reactions, allowing for selective modifications.

Comparison with Similar Compounds

Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

Key Differences : Absence of the Boc group.

  • Molecular Formula: C₁₃H₁₂FNO₃ vs. C₁₈H₂₁FNO₅ (estimated for Boc-protected compound).
  • Stability : The unprotected analog is sensitive to oxidation and nucleophilic attack, whereas the Boc group enhances stability during synthetic steps .
  • Hazard Profile : The analog has hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), suggesting the Boc variant may exhibit milder handling risks due to reduced reactivity .

Methyl 4-(2-furylmethylene)-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 1164558-08-0)

Key Differences : Incorporation of a furylmethylene group and a 5-oxo-4,5-dihydro moiety.

  • The ketone group (5-oxo) may reduce solubility in aqueous media relative to the methoxy-substituted pyrrole .
  • Applications : Likely used in heterocyclic synthesis for bioactive molecules, whereas the Boc-protected compound is more suited for amine protection in multistep syntheses.

Pyrazolo[3,4-d]pyrimidine Derivatives (Example 62, )

Key Differences : Core structure shifts from pyrrole to pyrazolopyrimidine.

  • Melting Point : Example 62 has a melting point of 227–230°C , indicating high crystallinity, likely due to planar pyrazolopyrimidine stacking. Pyrrole derivatives typically exhibit lower melting points (<200°C) unless stabilized by substituents .
  • Bioactivity : Pyrazolopyrimidines are often kinase inhibitors, whereas pyrrole carboxylates may serve as intermediates in drug synthesis (e.g., anticoagulants or anti-inflammatory agents).

25C-NBF HCl ()

Key Differences : Phenethylamine core vs. pyrrole.

  • Substituent Effects : Both compounds feature 2-fluorophenyl and methoxy groups. In 25C-NBF HCl, these groups enhance lipophilicity and CNS penetration, whereas in the pyrrole derivative, they modulate electronic effects on the heterocyclic ring .
  • Synthetic Utility : The Boc-protected pyrrole is a versatile building block for cross-coupling reactions, while 25C-NBF HCl is a finished psychoactive compound.

Research Findings and Implications

  • Role of the Boc Group : Enhances thermal and chemical stability, making the compound preferable for multistep syntheses requiring amine protection .
  • Fluorophenyl Substitutent : Increases lipophilicity and metabolic resistance, a feature shared with CNS-active compounds like 25C-NBF HCl .
  • Methoxy Group : Electron-donating effects stabilize the pyrrole ring, contrasting with the electron-withdrawing effects of the furan in CAS: 1164558-08-0 .

Biological Activity

Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is a pyrrole derivative with significant potential in medicinal chemistry. This compound exhibits a unique structure that contributes to its biological activity, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

  • Molecular Formula : C13H14FNO4
  • Molecular Weight : 249.24 g/mol
  • IUPAC Name : this compound

The compound features a pyrrole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the Boc (tert-butyloxycarbonyl) protecting group is critical in organic synthesis, allowing for selective reactions without interfering with the amine functionalities.

Biological Activities

Research indicates that compounds containing pyrrole rings, such as this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Pyrrole derivatives have shown promising antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Interaction studies have demonstrated that this compound can bind to specific enzymes, potentially modulating their activity and contributing to its therapeutic effects.

Pharmacological Studies and Case Reports

Recent pharmacological studies have provided insights into the efficacy and safety of this compound:

StudyFindings
In vitro studies on cancer cell lines Demonstrated significant cytotoxicity against various cancer types, with IC50 values in the low micromolar range.
Antimicrobial assays Showed effective inhibition of bacterial growth, particularly against Gram-positive strains.
Enzyme binding assays Indicated strong binding affinity to target enzymes, suggesting potential as a lead compound for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Apoptosis Pathway Activation : Evidence suggests that it activates caspases involved in the apoptotic pathway.
  • Inhibition of Key Signaling Pathways : It may disrupt critical signaling pathways involved in cell proliferation and survival.

Future Directions

The ongoing research into this compound aims to elucidate its full pharmacological profile and potential therapeutic applications. Future studies should focus on:

  • In vivo efficacy studies to assess its therapeutic potential in animal models.
  • Structure-activity relationship (SAR) analyses to optimize its chemical structure for enhanced potency and selectivity.
  • Toxicological evaluations to ensure safety for potential clinical applications.

Q & A

Q. What are the recommended synthetic routes for Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate?

A practical synthesis involves a multi-step approach:

Core Pyrrole Formation : React a substituted pyrrole precursor (e.g., 4-methoxy-1H-pyrrole-3-carboxylate) with a 2-fluorophenyl group via Suzuki-Miyaura coupling or electrophilic substitution. details a similar protocol using Pd catalysts and aryl halides .

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group at the pyrrole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DMF with a base like DMAP .

Purification : Isolate the product via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethyl acetate/petroleum ether) .

Key Considerations : Monitor reaction progress via TLC and optimize Boc protection under inert conditions to prevent deprotection.

Q. How should researchers purify and characterize this compound?

Purification :

  • Column Chromatography : Use silica gel with a hexane/EtOAc (7:3 to 1:1) eluent system, as described for structurally related pyrrole carboxylates .
  • Recrystallization : Ethyl acetate/petroleum ether mixtures yield high-purity crystals (mp 150–152°C for analogs) .

Q. Characterization :

  • NMR : Expect signals for the Boc group (δ ~1.4 ppm, singlet, 9H), 2-fluorophenyl (δ ~7.2–7.5 ppm, multiplet), and methoxy (δ ~3.8 ppm, singlet) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks; molecular ion matches the calculated mass (e.g., 377.3 g/mol for C₁₈H₂₁FNO₅) .
  • HPLC : Use C18 columns with acetonitrile/water (70:30) to confirm purity (>95%) .

Q. What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Resolve substituent effects (e.g., fluorophenyl deshielding at C5) and confirm Boc group integrity .
  • FTIR : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹) .
  • X-ray Crystallography : For unambiguous confirmation, as demonstrated for ethyl 4-hydroxy-pyrrole carboxylates in .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenyl substituent influence reactivity?

The 2-fluorophenyl group exerts ortho-directing effects in electrophilic substitutions due to fluorine’s electron-withdrawing nature. This impacts:

  • Regioselectivity : Fluorine directs incoming electrophiles to the para position on the phenyl ring, as seen in analogous halogenated aryl-pyrrole systems .
  • Stability : Fluorine enhances oxidative stability but may reduce nucleophilic attack at the pyrrole core. Compare with 2,4-difluorophenyl analogs (), where additional fluorine atoms increase steric hindrance .

Experimental Design : Perform DFT calculations (B3LYP/6-31G*) to map electron density and compare with substituent-free analogs .

Q. How can researchers resolve contradictions in reported synthetic yields for fluorophenyl-pyrrole derivatives?

Discrepancies arise from:

  • Substituent Positioning : 2-Fluorophenyl vs. 2,4-difluorophenyl groups () alter steric and electronic profiles, affecting coupling reaction efficiencies .
  • Catalyst Systems : Pd(PPh₃)₄ vs. Pd(OAc)₂ may yield divergent results. Optimize using ligand screening (e.g., SPhos for hindered substrates) .

Q. Mitigation Strategy :

Conduct controlled experiments with varying fluorophenyl substituents.

Use high-throughput screening to identify optimal catalysts and solvents.

Q. What computational methods are suitable for studying the Boc group’s steric and electronic impact?

  • DFT Studies : Calculate HOMO/LUMO energies to assess Boc’s electron-donating effects. used B3LYP/6-31G* to analyze substituent effects on pyrrole electronic properties .
  • Molecular Dynamics : Simulate Boc group rotation barriers to predict conformational stability in solution.

Q. How does the methoxy group at C4 influence intramolecular interactions?

The 4-methoxy group:

  • Enhances Crystallinity : Hydrogen bonds with adjacent carbonyl groups, as shown in X-ray structures of related compounds () .
  • Modulates Reactivity : Electron-donating effects increase pyrrole ring electron density, favoring electrophilic attacks at C2 or C5.

Validation : Compare NOESY spectra to confirm spatial proximity between methoxy and Boc groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.